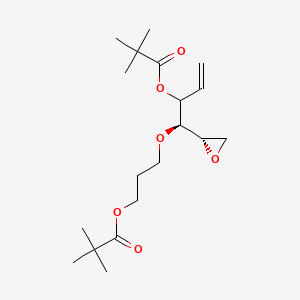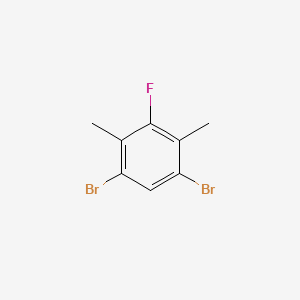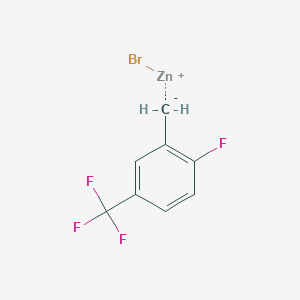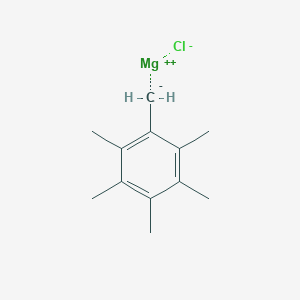
2,3,4,5,6-Pentamethylbenzylmagnesium chloride, 0.25 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentamethylbenzylmagnesium chloride, 0.25 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is a solution in tetrahydrofuran, a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium species.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentamethylbenzylmagnesium chloride typically involves the reaction of 2,3,4,5,6-pentamethylbenzyl chloride with magnesium metal in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of Grignard reagents, including 2,3,4,5,6-Pentamethylbenzylmagnesium chloride, follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are often produced in situ and used immediately to avoid decomposition.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6-Pentamethylbenzylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used with 2,3,4,5,6-Pentamethylbenzylmagnesium chloride include:
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Electrophiles: Various electrophilic species in coupling reactions.
The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing.
Major Products
The major products formed from these reactions include:
Alcohols: From nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.
Applications De Recherche Scientifique
2,3,4,5,6-Pentamethylbenzylmagnesium chloride has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentamethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the transition state, facilitating the formation of new bonds. The molecular targets are typically carbonyl compounds, halides, and other electrophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbenzylmagnesium chloride
- 4-Methoxybenzylmagnesium chloride
- 4-Methylbenzylmagnesium chloride
- 2-Methoxybenzylmagnesium chloride
Uniqueness
2,3,4,5,6-Pentamethylbenzylmagnesium chloride is unique due to the presence of multiple methyl groups on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. The steric hindrance provided by the methyl groups can affect the approach of electrophiles, leading to different reaction outcomes compared to less substituted benzylmagnesium chlorides.
Propriétés
Formule moléculaire |
C12H17ClMg |
|---|---|
Poids moléculaire |
221.02 g/mol |
Nom IUPAC |
magnesium;1-methanidyl-2,3,4,5,6-pentamethylbenzene;chloride |
InChI |
InChI=1S/C12H17.ClH.Mg/c1-7-8(2)10(4)12(6)11(5)9(7)3;;/h1H2,2-6H3;1H;/q-1;;+2/p-1 |
Clé InChI |
MPSVBWTUUULFLY-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C)[CH2-])C)C.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14883646.png)
![Rel-(1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B14883649.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14883651.png)
![propan-2-yl (2R)-2-[[[[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]amino]propanoate](/img/structure/B14883656.png)



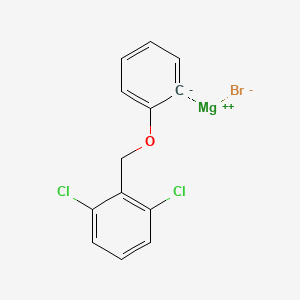
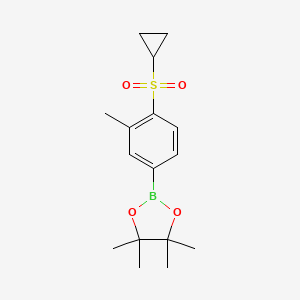
![1-(6-chloropyridazin-3-yl)-4-(3,4-diethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14883695.png)
![2-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14883708.png)
